molecular formula C5H8BN B7766931 Borane;pyridine

Borane;pyridine

Cat. No.: B7766931
M. Wt: 92.94 g/mol
InChI Key: RJFWUOJTSKNRHN-UHFFFAOYSA-N
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Description

Borane;pyridine is a chemical compound formed by the coordination of borane (BH₃) with pyridine (C₅H₅N). This complex is known for its stability and utility in various chemical reactions, particularly as a reducing agent and catalyst. The borane-pyridine complex is widely used in organic synthesis due to its ability to facilitate a range of chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: Borane;pyridine can be synthesized by directly reacting borane with pyridine. The reaction typically occurs at room temperature and involves the formation of a dative bond between the boron atom of borane and the nitrogen atom of pyridine. The reaction is as follows:

BH3+C5H5NBH3C5H5NBH_3 + C_5H_5N \rightarrow BH_3 \cdot C_5H_5N BH3​+C5​H5​N→BH3​⋅C5​H5​N

Industrial Production Methods: In industrial settings, this compound is produced by passing borane gas over pyridine in a controlled environment. The process ensures the formation of a stable complex, which can then be purified and used in various applications.

Types of Reactions:

    Reduction: this compound is commonly used as a reducing agent. It can reduce aldehydes, ketones, and carboxylic acids to their corresponding alcohols.

    Hydroboration: The compound is used in the hydroboration of alkenes and alkynes, leading to the formation of organoboranes.

    Amidation: this compound acts as a catalyst in the direct amidation of carboxylic acids with amines to form amides.

Common Reagents and Conditions:

    Reduction: Typically involves the use of this compound in an inert solvent such as tetrahydrofuran (THF) at room temperature.

    Hydroboration: The reaction is carried out at room temperature or slightly elevated temperatures, often in the presence of iodine.

    Amidation: The reaction is catalyzed by this compound in the presence of carboxylic acids and amines, usually at room temperature.

Major Products:

    Reduction: Alcohols

    Hydroboration: Organoboranes

    Amidation: Amides

Scientific Research Applications

Borane;pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a reducing agent and catalyst in organic synthesis. It facilitates the formation of various chemical bonds and functional groups.

    Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and natural products.

    Medicine: Utilized in the preparation of drug conjugates and other medicinal compounds.

    Industry: Applied in the production of advanced materials, such as carbon-based materials and polymers.

Mechanism of Action

The mechanism of action of borane;pyridine involves the formation of a dative bond between the boron atom of borane and the nitrogen atom of pyridine. This bond stabilizes the complex and enhances its reactivity. In reduction reactions, this compound donates hydride ions (H⁻) to the substrate, facilitating the reduction process. In hydroboration, the borane moiety adds across the double or triple bond of alkenes or alkynes, forming organoboranes.

Comparison with Similar Compounds

    Borane-tetrahydrofuran (BH₃·THF): Another borane complex used as a reducing agent.

    Borane-dimethyl sulfide (BH₃·DMS): Similar to borane;pyridine, used in reduction and hydroboration reactions.

    Borane-ammonia (BH₃·NH₃): A borane complex with ammonia, used in various chemical reactions.

Uniqueness: this compound is unique due to its stability and solubility in organic solvents. It offers improved reactivity and selectivity in various chemical transformations compared to other borane complexes. Its ability to act as both a reducing agent and a catalyst makes it a versatile compound in organic synthesis.

Properties

IUPAC Name

borane;pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N.BH3/c1-2-4-6-5-3-1;/h1-5H;1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJFWUOJTSKNRHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B.C1=CC=NC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

92.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Borane;pyridine
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Borane;pyridine
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Borane;pyridine
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Borane;pyridine
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Borane;pyridine
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Borane;pyridine

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